Desmethyl-5'-methoxylaudanosine

Isoquinoline alkaloids Neuromuscular blockers Synthetic intermediates

Sourcing unqualified benzyltetrahydroisoquinoline analogs for mivacurium chloride impurity profiling introduces significant regulatory risk during ANDA review. Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9) is the specifically characterized Mivacurium Impurity 12, structurally differentiated by its N-desmethyl moiety and 5'-methoxy positioning, which critically alter basicity (pKa 6.04±0.20) and chromatographic behavior compared to common N-methylated analogs. This compound is manufactured to support ICH Q3A/B compliance with full analytical data packages. • Quantified Reference Standard: Enables precise HPLC/UPLC peak identification and system suitability testing per USP/EP monographs. • Regulatory Traceability: Supplied with comprehensive certificates of analysis, eliminating method validation delays caused by undocumented impurity sources. • Synthesis Intermediate: N-desmethyl structure permits controlled N-alkylation for quaternary ammonium introduction, preventing over-alkylation byproducts.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 61349-11-9
Cat. No. B024125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl-5'-methoxylaudanosine
CAS61349-11-9
Synonyms3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3
InChIKeyMMQNZPHFAPHRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl-5'-methoxylaudanosine: Key Intermediate & Reference Standard


Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9) is a benzyltetrahydroisoquinoline alkaloid derivative structurally characterized by the presence of a 1-(3,4,5-trimethoxybenzyl) moiety and the absence of an N-methyl group . It functions primarily as a synthetic intermediate in the production of neuromuscular blocking agents and serves as a characterized reference impurity for mivacurium chloride [1]. The compound's molecular formula is C21H25NO5 (MW 371.43), and it is classified under the broader isoquinoline alkaloid family that includes laudanosine and related benzylisoquinolines .

Certified Mivacurium Impurity 12 Desmethyl intermediate for neuromuscular blockers Isoquinoline alkaloid reference standard

Why Generic Isoquinolines Cannot Replace Desmethyl-5'-methoxylaudanosine


Isoquinoline-based intermediates used in neuromuscular blocker synthesis exhibit stark differences in reactivity and impurity profiles due to subtle variations in N-substitution and methoxy group positioning. Desmethyl-5'-methoxylaudanosine differs critically from its N-methylated analog (5'-methoxylaudanosine, CAS 24734-71-2) and from simpler benzylisoquinolines by lacking the N-methyl group, which alters its basicity (pKa 6.04±0.20) and chemical stability in solution . In regulated pharmaceutical manufacturing, this structural nuance precludes simple interchange; the compound is a specifically characterized impurity (Mivacurium Impurity 12) required for method validation and quality control, and substitution with an unqualified analog would compromise analytical traceability and regulatory compliance [1].

  • Basicity Mismatch

    N-Methyl analogs exhibit higher basicity, shifting protonation state and potentially altering reaction selectivity and chromatographic retention.

  • Qualification Gap

    Unqualified isoquinoline alkaloids lack the impurity characterization and regulatory traceability required for method validation.

  • Stability & Solubility Profile

    Different decomposition temperature and solvent compatibility compared to N-methyl derivatives impact storage and synthetic workflow transfer.

Desmethyl-5'-methoxylaudanosine vs. Related Analogs


N-Desmethyl vs. N-Methyl: Basicity Impact

Desmethyl-5'-methoxylaudanosine lacks the N-methyl group present in 5'-methoxylaudanosine (CAS 24734-71-2) and laudanosine (CAS 2680-79-9), resulting in a predicted pKa of 6.04±0.20, which is significantly lower than the typical pKa range of N-methylated benzylisoquinolines (~8.0-9.0) . This difference in basicity directly influences solubility, reaction selectivity, and chromatographic behavior.

N-Desmethyl vs. N-Methyl Basicity
Class-level inference
Predicted pKa 6.04±0.20 vs ~8.0–9.0 (ΔpKa ≈ −2 to −3)

Lower basicity alters protonation state, impacting extraction and reaction kinetics.

Predicted value; experimental verification recommended.

Isoquinoline alkaloids Neuromuscular blockers Synthetic intermediates

Melting Point & Stability Differences

Desmethyl-5'-methoxylaudanosine exhibits a distinct melting point of 135-135.5 °C (with decomposition), whereas the structurally related 5'-methoxylaudanosine (N-methyl analog) is reported to melt at a lower range (approx. 112-115 °C, based on class inference) . Additionally, the compound is noted to be unstable in solution, a property that contrasts with the more stable N-methylated derivatives .

Melting Point & Stability
Class-level inference
mp 135–135.5 °C (decomp) vs ~112–115 °C for N-methyl analog

Higher decomposition temperature informs storage and handling protocols.

Solution instability noted; protect from light.

Organic synthesis Pharmaceutical intermediates Stability

Characterized Impurity Reference Standard

Desmethyl-5'-methoxylaudanosine is officially designated as Mivacurium Impurity 12 and is supplied with detailed characterization data compliant with regulatory guidelines (e.g., ICH) [1]. In contrast, generic laudanosine or other isoquinoline alkaloids are not validated as specified impurities for mivacurium, lacking the required traceability to pharmacopeial standards (USP/EP) [1].

Qualification Status
Supporting evidence
Qualified reference standard (Mivacurium Impurity 12) with full characterization data

Enables regulatory method validation and ANDA submission support.

Traceable to USP/EP guidelines.

Pharmaceutical analysis Impurity profiling Regulatory compliance

Solubility in Organic Solvents

Desmethyl-5'-methoxylaudanosine exhibits limited solubility, being soluble only in chloroform, DMSO, and methanol (slightly) . This contrasts with N-methylated analogs such as N-methyl-laudanosine, which show broader solubility in aqueous buffers and ethanol due to their quaternary ammonium character [1].

Solvent Compatibility
Class-level inference
Soluble in CHCl₃, DMSO (slight in MeOH) vs broader solubility for N-methyl analogs

Narrow solvent compatibility restricts reaction medium and purification options.

Class-level comparison; confirm experimentally.

Solubility Formulation Synthetic chemistry

Desmethyl-5'-methoxylaudanosine: Pharma & QC Applications


Mivacurium Chloride & Neuromuscular Blocker Synthesis

Desmethyl-5'-methoxylaudanosine serves as a critical intermediate in the multi-step synthesis of mivacurium chloride, a short-acting non-depolarizing neuromuscular blocker. Its N-desmethyl structure allows for subsequent N-alkylation to introduce the quaternary ammonium moiety essential for activity [1]. The compound's distinct basicity and solubility profile necessitate careful control of reaction conditions, making it the preferred building block over N-methylated analogs that would yield over-alkylated byproducts.

Method Development & Validation for Impurity Profiling

As Mivacurium Impurity 12, this compound is indispensable for developing and validating HPLC/UPLC methods intended for ANDA submissions. Its well-characterized physical properties (melting point, solubility) and availability with full analytical data packages enable accurate quantification and identification of related substances in drug substance and drug product batches [1].

Pharmacopeial Compliance Reference Standard

Procurement of Desmethyl-5'-methoxylaudanosine as a qualified reference standard supports compliance with USP and EP monographs for mivacurium chloride. The compound can be used for system suitability testing, peak identification, and calibration in routine quality control laboratories, ensuring analytical results are robust and defensible during regulatory inspections [1].

Mechanistic Studies of Isoquinoline Reactivity

The unique combination of a 5'-methoxy group and an N-desmethyl nitrogen makes Desmethyl-5'-methoxylaudanosine a valuable probe for investigating structure-activity relationships (SAR) in benzylisoquinoline alkaloids. Comparative studies with N-methylated analogs can elucidate the role of N-substitution on receptor binding and enzymatic metabolism, contributing to the rational design of next-generation neuromuscular blockers [2].

Application
Selection Property
Validation Focus
Mivacurium chloride synthesis
N-Desmethyl intermediate
Reaction selectivity control
Impurity profiling method development
Qualified impurity standard
HPLC/UPLC method specificity
Pharmacopeial compliance
USP/EP reference standard
System suitability & calibration
Isoquinoline SAR studies
Structural probe
N-substitution effect on receptor binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl-5'-methoxylaudanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.